N-(3-fluorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide
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Overview
Description
N-(3-fluorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide is a complex organic compound that features a variety of functional groups, including a fluorophenyl group, a hydroxy-methyl-pyranone, and a methoxy-benzodioxole. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide typically involves multi-step organic synthesis. The process may include:
Formation of the fluorophenyl intermediate:
Synthesis of the pyranone ring: The pyranone ring can be synthesized through aldol condensation followed by cyclization.
Formation of the benzodioxole ring: This step involves the formation of the methoxy-benzodioxole moiety, which can be achieved through a series of reactions including methoxylation and cyclization.
Coupling reactions: The final step involves coupling the intermediates through amide bond formation, typically using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions may target the carbonyl groups in the pyranone ring.
Substitution: The fluorophenyl group may undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC, DMP, or KMnO4.
Reduction: Reagents like NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological pathways.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide
- N-(3-bromophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide
Uniqueness
The presence of the fluorine atom in the phenyl ring may confer unique properties such as increased metabolic stability, altered electronic properties, and specific binding interactions compared to its chloro or bromo analogs.
Properties
Molecular Formula |
C23H20FNO7 |
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Molecular Weight |
441.4 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide |
InChI |
InChI=1S/C23H20FNO7/c1-12-6-17(26)21(23(28)32-12)16(10-20(27)25-15-5-3-4-14(24)9-15)13-7-18(29-2)22-19(8-13)30-11-31-22/h3-9,16,26H,10-11H2,1-2H3,(H,25,27) |
InChI Key |
ATQORFOXGWUXRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(CC(=O)NC2=CC(=CC=C2)F)C3=CC4=C(C(=C3)OC)OCO4)O |
Origin of Product |
United States |
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